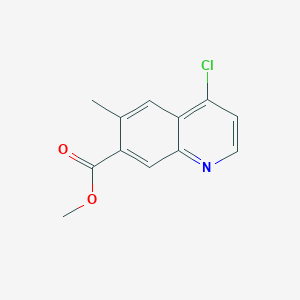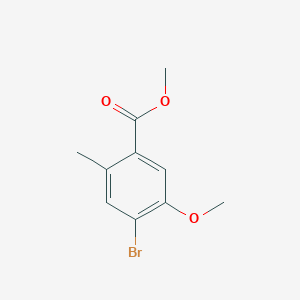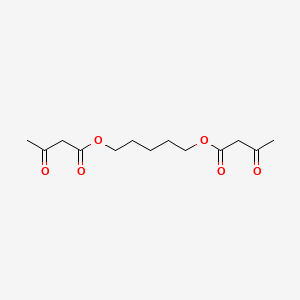
1.5-Pentanediol diacetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Pentanediol diacetoacetate is an organic compound that belongs to the class of diols and esters It is derived from 15-pentanediol, which is a linear diol with five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1.5-Pentanediol diacetoacetate can be synthesized through the esterification of 1.5-pentanediol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the integration of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
1.5-Pentanediol diacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the ester groups.
Wissenschaftliche Forschungsanwendungen
1.5-Pentanediol diacetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of 1.5-pentanediol diacetoacetate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release acetoacetic acid and 1.5-pentanediol, which can then participate in various biochemical processes. The compound’s reactivity and ability to form hydrogen bonds make it a versatile intermediate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1.4-Butanediol diacetoacetate
- 1.6-Hexanediol diacetoacetate
- 1.5-Pentanediol
Uniqueness
1.5-Pentanediol diacetoacetate is unique due to its specific carbon chain length and the presence of two ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer synthesis and materials science. Compared to its analogs, this compound offers a balance between flexibility and reactivity, which can be advantageous in various industrial and research contexts.
Eigenschaften
CAS-Nummer |
39564-28-8 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
5-(3-oxobutanoyloxy)pentyl 3-oxobutanoate |
InChI |
InChI=1S/C13H20O6/c1-10(14)8-12(16)18-6-4-3-5-7-19-13(17)9-11(2)15/h3-9H2,1-2H3 |
InChI-Schlüssel |
IVNZWMGUIJADOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCCCCCOC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


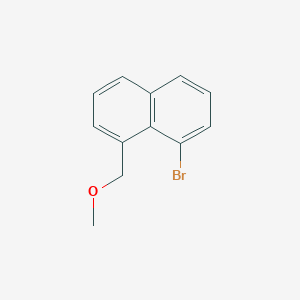
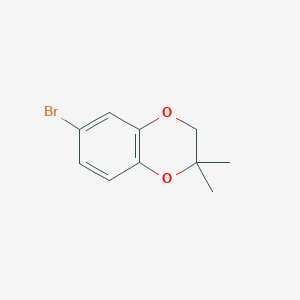


![N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B13920344.png)
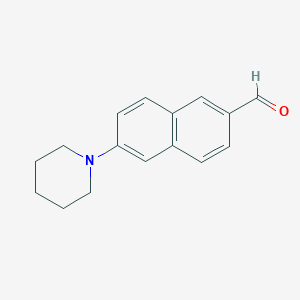
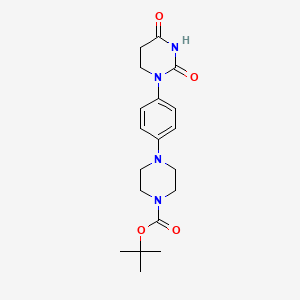
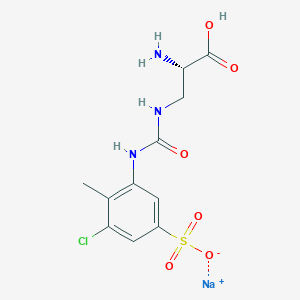
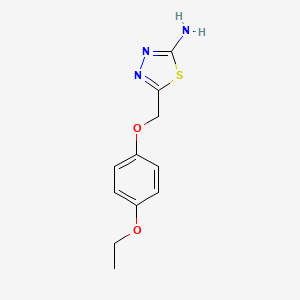
![{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
![6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B13920375.png)
